Somantadine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of soman, a compound related to somantadine hydrochloride, involves stereospecific interactions and the isolation of its stereoisomers with high optical purity, accomplished through optical resolution and specific inhibitions and hydrolysis reactions in biological environments (Benschop et al., 1984). This showcases the complex synthetic pathways required for compounds with specific stereochemical configurations, which could be analogous to the synthesis of somantadine hydrochloride.

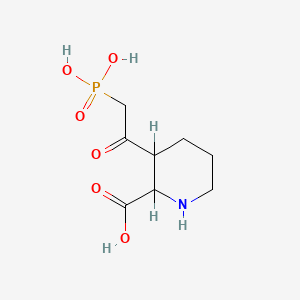

Molecular Structure Analysis

Molecular structure plays a crucial role in the physical and chemical properties of compounds. The analysis of organophosphorus compounds, such as soman, emphasizes the importance of understanding molecular interactions, especially hydrogen bonding with surfaces, which significantly impacts the adsorption and reactivity of these compounds (Davis et al., 2014). This analysis could parallel the importance of molecular structure analysis in comprehending the reactivity and interactions of somantadine hydrochloride.

Chemical Reactions and Properties

The hydrolysis of soman, facilitated by catalysts such as hypochlorite ions, demonstrates how chemical reactions can significantly alter the stability and toxicity of compounds (Xu et al., 2021). Understanding the chemical reactions and properties of somantadine hydrochloride would similarly involve examining how it interacts with various agents and conditions, impacting its stability and functionality.

Physical Properties Analysis

The study of the physical properties of organophosphorus compounds, including their adsorption behavior and interaction with surfaces, provides insights into their environmental fate and potential decontamination strategies. For instance, the strong hydrogen bonding between soman and silica surfaces influences the desorption energies and environmental persistence of these compounds (Davis et al., 2014). Analyzing the physical properties of somantadine hydrochloride would similarly focus on its behavior under different environmental conditions and potential applications.

Chemical Properties Analysis

The catalytic hydrolysis of soman demonstrates the potential for specific chemical modifications and catalysts to enhance the reactivity and reduce the toxicity of hazardous compounds (Xu et al., 2021). Understanding the chemical properties of somantadine hydrochloride would involve exploring its reactivity, potential catalytic interactions, and the influence of various functional groups on its chemical behavior.

Applications De Recherche Scientifique

Soman, a neurotoxicant, causes acetylcholinesterase inhibition leading to excess acetylcholine, resulting in seizures and respiratory distress. Rapid anticholinergic therapeutic intervention can increase survival but does not prevent seizure-related brain damage. Gene expression profiling in rat hippocampus post-soman exposure provides insights into the molecular pathogenesis and potential neurodegeneration mechanisms caused by soman (Dillman et al., 2009).

Research on organophosphate nerve agents like Soman has highlighted the neurological and neuropathological consequences of exposure. These studies emphasize the need for anticonvulsant inclusion in treatment for exposed individuals (Petras, 1994).

HI-6, an oxime, is effective against organophosphate poisoning when combined with atropine. It reactivates acetylcholinesterase in the diaphragm and intercostal muscles but not in the brain, indicating that the primary lesion in severe soman poisoning occurs in peripheral acetylcholinesterase in the respiratory musculature (Clement, 1982).

A study involving pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats showed that high intramuscular doses of HI 6 could reach the brain in sufficient amounts to reactivate inhibited brain acetylcholinesterase (Cassel et al., 1997).

The combination of donepezil and procyclidine as prophylaxis against intoxication by the nerve agent soman showed significant protective efficacy in rats. This combination may prove useful as an alternative to the current prophylaxis against nerve agent intoxication (Haug et al., 2007).

In a structure-activity study, HI-6 was identified as one of the least toxic and most efficacious compounds for countering soman poisoning. The study suggests brain cholinesterase inhibition is not the primary lesion in soman poisoning (Clement & Lockwood, 1982).

Anticonvulsant studies for soman-induced seizure activity in rats have demonstrated the efficacy of benzodiazepines and the modest effectiveness of pentobarbital in terminating seizures. Other antiepileptics showed limited effectiveness (Shih et al., 1999).

Safety And Hazards

Orientations Futures

Amantadine, in its immediate-release or extended-release formulations, can be employed without the risk of developing dyskinesia and with minimal risk of developing impulse control disorder. There is ongoing debate in the movement disorder community about the initial treatment of Parkinson’s disease with levodopa vs dopamine agonists or monoamine oxidase inhibitors .

Propriétés

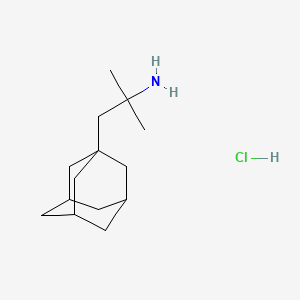

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQQGVXUPSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218827 | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Somantadine hydrochloride | |

CAS RN |

68693-30-1 | |

| Record name | Somantadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.